molecular formula C16H19N5O B3013858 4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide CAS No. 1428355-11-6

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B3013858
CAS No.: 1428355-11-6
M. Wt: 297.362
InChI Key: CTIRUSKRKKCGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a carboxamide group, as well as a pyrimidine ring with a methyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde or ketone.

    Substitution Reactions: The methyl group is introduced to the pyrimidine ring through alkylation reactions using methylating agents like methyl iodide.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane.

    Coupling Reactions: The phenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction using phenyl halides.

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction involving the piperazine derivative and a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the aromatic rings.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenyl halides, alkyl halides, and nucleophiles.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents on the aromatic rings.

    Hydrolysis: Formation of carboxylic acids and amines.

Comparison with Similar Compounds

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable tool for studying biological pathways and developing new therapeutic agents.

Properties

IUPAC Name

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-13-11-17-12-18-15(13)20-7-9-21(10-8-20)16(22)19-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIRUSKRKKCGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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